
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine is an organic compound that belongs to the class of styryl derivatives. These compounds are characterized by the presence of a styryl group, which is a vinyl group attached to a benzene ring. The compound’s structure includes a bromine atom, a methoxy group, and a nitro group attached to the benzene ring, along with a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Styryl Formation: The formation of the styryl group through a reaction such as the Wittig reaction.
Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have applications in drug development and therapeutic research.
Industry: Could be used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action for (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Chloro-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Bromo-3-ethoxy-2-nitrostyryl)pyrrolidine
Propiedades
Fórmula molecular |
C13H15BrN2O3 |
|---|---|
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
1-[(E)-2-(6-bromo-3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H15BrN2O3/c1-19-12-5-4-11(14)10(13(12)16(17)18)6-9-15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3/b9-6+ |
Clave InChI |
WOJZGIQXCFINCX-RMKNXTFCSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)Br)/C=C/N2CCCC2)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C(=C(C=C1)Br)C=CN2CCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



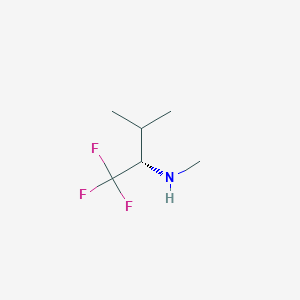
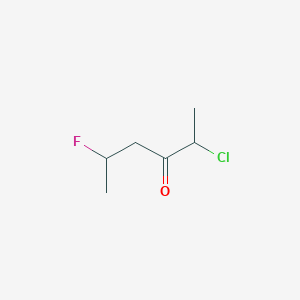

![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
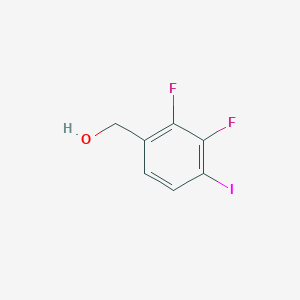
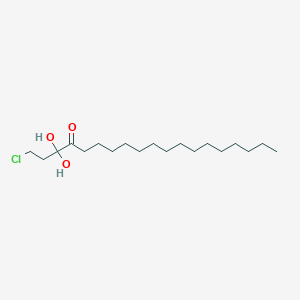
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)

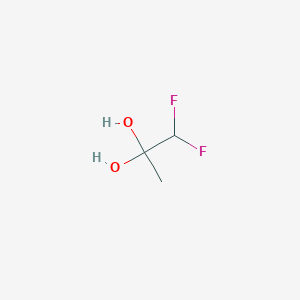

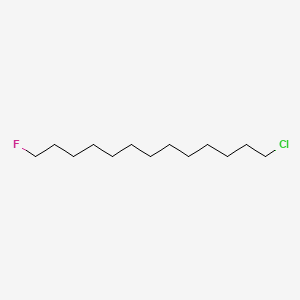

![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
